2-Heptylidenecyclopentan-1-one

概要

説明

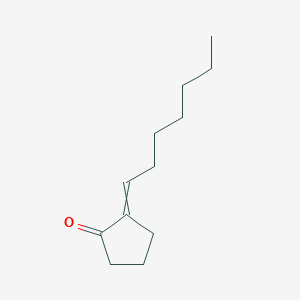

2-Heptylidenecyclopentan-1-one is an organic compound with the molecular formula C12H20O. It is also known by other names such as 2-heptylidenecyclopentanone and this compound. This compound is characterized by its yellowish oily appearance and is primarily used in the fragrance industry due to its unique scent properties .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Heptylidenecyclopentan-1-one typically involves the aldol condensation reaction between cyclopentanone and n-heptaldehyde. The reaction is catalyzed by sodium hydroxide and a phase transfer catalyst such as beta-cyclodextrin. The reaction is carried out at temperatures ranging from 50 to 80°C for 8 to 10 hours, with the pH adjusted to 6-7. The mixture is then stirred at 100 to 120°C until no more water is generated, followed by washing and drying to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts like beta-cyclodextrin helps increase the reaction rate and promote mixed aldol condensation, making the process more efficient .

化学反応の分析

Types of Reactions

2-Heptylidenecyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

2-Heptylidenecyclopentan-1-one serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation: Can be oxidized to form carboxylic acids.

- Reduction: Can be reduced to alcohols using agents like lithium aluminum hydride.

- Substitution Reactions: Undergoes nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | KMnO4, CrO3 |

| Reduction | Alcohols | LiAlH4, NaBH4 |

| Substitution | Various substituted derivatives | Amines, alcohols |

Biology

Research into the biological activities of derivatives of this compound has shown potential for therapeutic applications. Studies indicate that certain derivatives may exhibit antibacterial and antifungal properties, making them candidates for drug development .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of various cyclopentanone derivatives, including this compound. Results indicated a significant inhibitory effect on bacterial growth at specific concentrations, suggesting its potential as a natural antimicrobial agent .

Medicine

In medicinal chemistry, the compound is being explored for its pharmacological properties. Its ability to interact with biological targets makes it a subject of interest for drug discovery processes.

Research Findings:

A recent investigation highlighted that compounds similar to this compound can inhibit certain enzymes linked to disease pathways, presenting opportunities for developing new therapeutic agents .

Industry

The fragrance industry utilizes this compound extensively due to its unique scent profile. It acts as a precursor in synthesizing various fragrances and flavoring agents.

Safety Assessment:

According to toxicological evaluations, this compound has low acute toxicity and minimal skin irritation potential at normal usage levels in fragrances . The International Fragrance Association (IFRA) has established safety standards for its use in consumer products.

Table 2: Applications in the Fragrance Industry

| Application Type | Description |

|---|---|

| Fragrance Synthesis | Used as a precursor for various scents |

| Flavoring Agents | Incorporated into food products |

作用機序

The mechanism of action of 2-Heptylidenecyclopentan-1-one involves its interaction with various molecular targets and pathways. In the aldol condensation reaction, it acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. The presence of catalysts like beta-cyclodextrin enhances the reaction rate by facilitating the transfer of reactants between different phases .

類似化合物との比較

2-Heptylidenecyclopentan-1-one can be compared with other similar compounds such as:

Cyclopentanone, 2-pentylidene-: Similar structure but with a shorter alkyl chain.

Cyclopentanone, 2-octylidene-: Similar structure but with a longer alkyl chain.

Cyclohexanone, 2-heptylidene-: Similar structure but with a six-membered ring instead of a five-membered ring.

The uniqueness of this compound lies in its specific alkyl chain length and the resulting fragrance properties, making it particularly valuable in the fragrance industry .

生物活性

2-Heptylidenecyclopentan-1-one, with the molecular formula C₁₂H₂₀O, is an organic compound known for its unique scent properties, making it a valuable ingredient in the fragrance industry. This compound undergoes various chemical reactions and has been studied for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by a yellowish oily appearance and is primarily synthesized through aldol condensation between cyclopentanone and n-heptaldehyde. The reaction typically occurs under basic conditions using sodium hydroxide and a phase transfer catalyst like beta-cyclodextrin at temperatures ranging from 50 to 80°C.

The biological activity of this compound is linked to its interaction with various molecular targets. The compound acts as an electrophile in aldol condensation reactions, facilitating the formation of new carbon-carbon bonds. Its derivatives are being explored for potential therapeutic applications, particularly in the fields of chemistry and biology.

Toxicological Profile

A toxicological assessment revealed that this compound exhibits low acute toxicity. Studies indicated no mutagenic or genotoxic activity in bacterial and mammalian cell assays. Additionally, developmental toxicity was not observed, although minimal skin irritation was noted at current usage levels .

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity reported |

| Genotoxicity | No mutagenic effects observed |

| Developmental Toxicity | No significant effects noted |

| Skin Irritation | Minimal irritation at usage levels |

Sensitization Potential

The compound is classified as a weak sensitizer, with specific studies indicating that it may cause photoirritation at higher concentrations in animal models . For instance, in guinea pigs and rabbits, varying concentrations led to different levels of skin irritation and photoirritation responses .

Fragrance Industry Applications

This compound is widely used in the fragrance industry due to its appealing scent profile. Its derivatives are being investigated for their potential biological activities that may enhance fragrance formulations while ensuring safety for consumers.

Research on Biological Effects

Recent studies have focused on the biological effects of cyclopentanones, including this compound. Research indicates that these compounds may influence cellular processes such as apoptosis and cell cycle regulation. For example, compounds similar to this compound have shown potential in inducing regulated cell death in parasitic infections .

特性

CAS番号 |

39189-74-7 |

|---|---|

分子式 |

C12H20O |

分子量 |

180.29 g/mol |

IUPAC名 |

(2E)-2-heptylidenecyclopentan-1-one |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h8H,2-7,9-10H2,1H3/b11-8+ |

InChIキー |

PBNMXJOZTAVFCR-DHZHZOJOSA-N |

SMILES |

CCCCCCC=C1CCCC1=O |

異性体SMILES |

CCCCCC/C=C/1\CCCC1=O |

正規SMILES |

CCCCCCC=C1CCCC1=O |

Key on ui other cas no. |

39189-74-7 |

ピクトグラム |

Irritant |

同義語 |

2-Heptylidenecyclopentan-1-one; 2-Heptylidene-cyclopentanone |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。